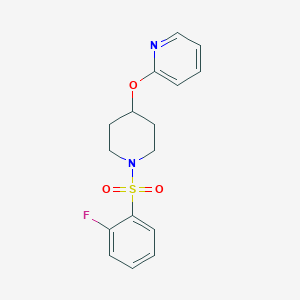

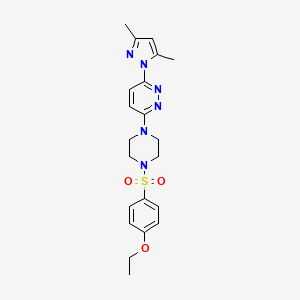

![molecular formula C27H27N3O4 B3018085 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 932308-48-0](/img/structure/B3018085.png)

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide, is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been studied for various therapeutic effects, including antiviral, antiapoptotic, and anticonvulsant activities. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro and increased survival rates in Japanese encephalitis virus-infected mice . These findings suggest that the compound of interest may also possess similar biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives can involve multiple steps, including cyclization and substitution reactions. A related compound, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was synthesized through a basic cyclization of o-[(2-cyanovinyl)amino]benzoate, followed by several steps to achieve the final product with a high yield and purity . This indicates that the synthesis of the compound might also involve a cyclization step, possibly followed by acylation and alkylation to introduce the anilinomethyl and ethoxyphenyl groups, respectively.

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives can be complex, with multiple functional groups contributing to their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and the presence of classical N-H...O hydrogen bonds, as well as weak non-standard C-H...O hydrogen bonds . These structural features, including the planarity and hydrogen bonding patterns, are likely to influence the biological activity of the compound .

Chemical Reactions Analysis

Anilidoquinoline derivatives can participate in various chemical reactions due to their functional groups. The presence of amide, ether, and quinoline moieties can lead to interactions with biological targets, such as enzymes or receptors. For instance, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and evaluated as inhibitors for methionine synthase, an enzyme overexpressed in certain tumor cells . This suggests that the compound may also interact with specific enzymes or receptors through its functional groups, contributing to its potential therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. The presence of methoxy and ethoxy groups can affect the compound's solubility and lipophilicity, which are important for its bioavailability and distribution within the body. The extended conformation and hydrogen bonding patterns observed in related compounds may also affect the melting point, boiling point, and stability of the compound . These properties are crucial for the compound's formulation and delivery as a potential therapeutic agent.

科学的研究の応用

Acetaminophen Micropollutant and Environmental Impact

Acetaminophen, a widely used painkiller, has been increasingly detected in natural water environments, posing challenges for monitoring, detection, and treatment technologies. Its transformation into various intermediates, depending on environmental conditions, highlights the need for advanced treatment systems in wastewater management to remove toxic metabolites (Vo et al., 2019).

Pharmacological Properties and Therapeutic Efficacy

Research on acetaminophen/paracetamol has revealed its widespread use and associated risks, including acute liver failure. The history of its discovery, side-effect profiles, and the need for reassessment of its risk/benefit ratio are areas of ongoing investigation (Brune et al., 2015).

Molecular Pathogenesis of Drug-Induced Liver Injury

Understanding the molecular mechanisms underlying drug-induced liver injury, including the role of metabolites and genetic factors in hepatotoxicity, is crucial for developing safer therapeutic agents. Studies on acetaminophen-induced liver injury offer insights into hepatocyte necrosis, sterile inflammation, and liver regeneration mechanisms, highlighting potential therapeutic targets and novel treatment strategies (Cai et al., 2022).

Genetic Association with Drug Metabolism and Toxicity

Genetic variability plays a significant role in individual responses to drugs, including metabolism and toxicity. Research identifying single nucleotide polymorphisms associated with acetaminophen-induced hepatotoxicity emphasizes the importance of personalized medicine and the potential for identifying at-risk individuals through genetic markers (Heruth et al., 2018).

Safety and Hazards

特性

IUPAC Name |

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4/c1-3-34-25-12-8-7-11-23(25)29-26(31)18-30-24-16-22(33-2)14-13-19(24)15-20(27(30)32)17-28-21-9-5-4-6-10-21/h4-16,28H,3,17-18H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEDDSBPVUUUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

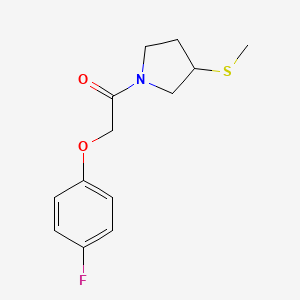

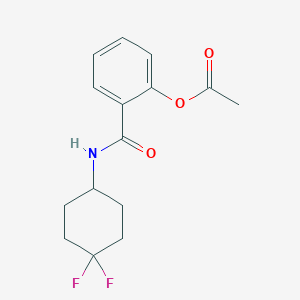

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

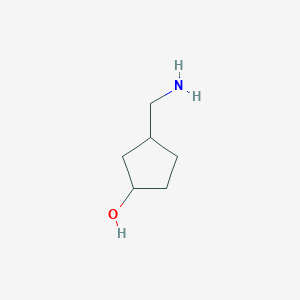

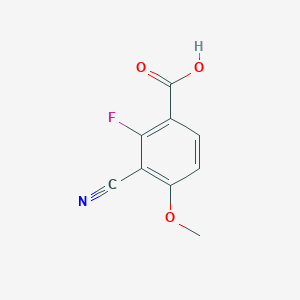

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

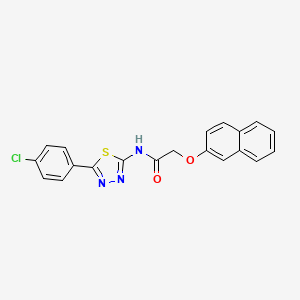

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)

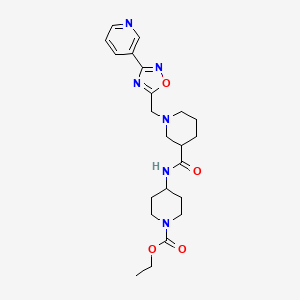

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)

amine hydrochloride](/img/structure/B3018022.png)